molecular formula C8H6ClFO4S B608925 Methyl 2-(chlorosulfonyl)-5-fluorobenzoate CAS No. 1374249-78-1

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate

Cat. No. B608925
CAS RN: 1374249-78-1
M. Wt: 252.6404
InChI Key: AZFGHWPSHRTFCC-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)-5-fluorobenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It appears as a white to beige or pink crystalline powder .

Scientific Research Applications

Synthesis and Chemical Process Optimization

  • Continuous-Flow Diazotization Process : A highly efficient synthesis method for Methyl 2-(chlorosulfonyl)benzoate was developed, involving continuous-flow diazotization. This method significantly reduces side reactions like hydrolysis, even with high concentrations of hydrochloric acid, demonstrating the potential of flow reactors in inhibiting parallel side reactions (Yu et al., 2016).
  • Optimization of Synthesis Methods : Various synthesis methods were compared to optimize the production of Methyl 2-amino-5-fluorobenzoate, a precursor to Methyl 2-(chlorosulfonyl)-5-fluorobenzoate. An optimal route involving reactions with mixed acid and methanol was identified, offering high yield and purity (Yin Jian-zhong, 2010).

Advanced Material Development

  • Fluorescent Sensor Development : Research focused on creating a fluorescent sensor for Al3+ detection using a compound related to this compound. This sensor displayed high selectivity and sensitivity, with potential applications in bio-imaging fluorescent probes (Ye et al., 2014).
  • Single-Molecule Magnet Enhancement : By substituting bridging ligands in {CrLn} single-molecule magnets with derivatives of this compound, significant improvements in magnetic properties were achieved. This has implications for magnetic data storage and quantum computing applications (Langley et al., 2016).

Analysis and Characterization Techniques

  • Structural Analysis through Crystallography : The crystal structures of compounds containing this compound analogs were analyzed. Such studies are crucial for understanding molecular interactions and designing new materials with desired properties (Li et al., 2005).

Environmental and Analytical Applications

  • Electrochemical Analysis : Methylfluorobenzoates, closely related to this compound, were analyzed using electrochemical methods. This research provides insights into the behavior of such compounds in electrochemical environments, which is relevant for environmental monitoring and sensing applications (Muthukrishnan & Sangaranarayanan, 2010).

properties

IUPAC Name

methyl 2-chlorosulfonyl-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(10)2-3-7(6)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFGHWPSHRTFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374249-78-1
Record name methyl 2-(chlorosulfonyl)-5-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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